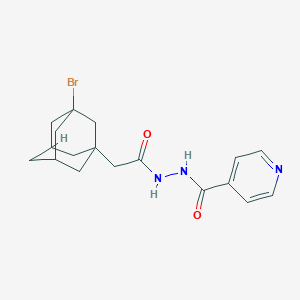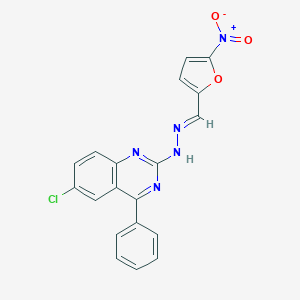
(E)-6-氯-2-(2-((5-硝基呋喃-2-基)亚甲基)肼基)-4-苯基喹唑啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-6-chloro-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)-4-phenylquinazoline is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
科学研究应用
(E)-6-chloro-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)-4-phenylquinazoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Antimicrobial Activity: The compound exhibits antimicrobial activity against various bacterial and fungal strains.
Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.
Drug Development: Researchers explore its potential as a lead compound for developing new therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-chloro-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)-4-phenylquinazoline typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 6-chloro-4-phenylquinazoline. This can be achieved through the cyclization of appropriate aniline derivatives with formamide or formic acid.
Formation of Hydrazone: The next step involves the reaction of 6-chloro-4-phenylquinazoline with hydrazine hydrate to form the corresponding hydrazone.
Condensation Reaction: The hydrazone is then reacted with 5-nitrofuran-2-carbaldehyde under basic conditions to yield the final product, (E)-6-chloro-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)-4-phenylquinazoline.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反应分析
Types of Reactions
(E)-6-chloro-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)-4-phenylquinazoline can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group on the quinazoline ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted quinazoline derivatives.
作用机制
The mechanism of action of (E)-6-chloro-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)-4-phenylquinazoline involves several molecular targets and pathways:
DNA Interaction: The compound can intercalate into DNA, disrupting the replication and transcription processes.
Enzyme Inhibition: It may inhibit specific enzymes involved in cell proliferation and survival, such as tyrosine kinases.
Reactive Oxygen Species (ROS) Generation: The nitrofuran moiety can generate reactive oxygen species, leading to oxidative stress and cell death.
相似化合物的比较
Similar Compounds
6-chloro-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)-4-phenylquinazoline: Lacks the (E)-configuration.
6-chloro-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)-4-methylquinazoline: Contains a methyl group instead of a phenyl group.
6-chloro-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)-4-phenylpyrimidine: Has a pyrimidine ring instead of a quinazoline ring.
Uniqueness
(E)-6-chloro-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)-4-phenylquinazoline is unique due to its specific structural features, such as the (E)-configuration and the presence of both nitrofuran and quinazoline moieties. These features contribute to its distinct biological activities and potential therapeutic applications.
属性
IUPAC Name |
6-chloro-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-4-phenylquinazolin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN5O3/c20-13-6-8-16-15(10-13)18(12-4-2-1-3-5-12)23-19(22-16)24-21-11-14-7-9-17(28-14)25(26)27/h1-11H,(H,22,23,24)/b21-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZILGNGQLHDTH-SRZZPIQSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NN=CC4=CC=C(O4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N/N=C/C4=CC=C(O4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
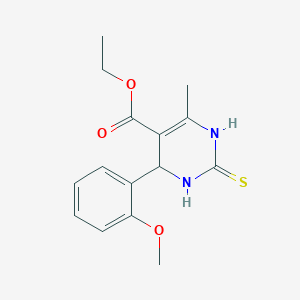
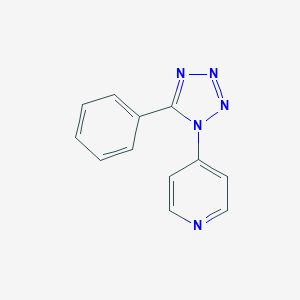
![4-((1H-benzo[d][1,2,3]triazol-1-yl)methylamino)phenol](/img/structure/B414389.png)
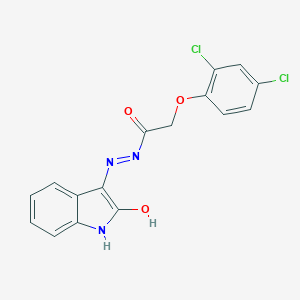
![2-[(3,4-Dimethoxybenzylidene)hydrazono] thiazolidin-4-one](/img/structure/B414398.png)
![2,2-DIMETHYL-5-[5-(2-NITROPHENYL)-2-FURYL]-2,3,5,6-TETRAHYDROBENZO[A]PHENANTHRIDIN-4(1H)-ONE](/img/structure/B414399.png)
![(5E)-2-anilino-5-[[4-(2,4-dinitrophenoxy)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B414400.png)
![4-[3-({3-Nitrobenzylidene}amino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B414402.png)
![2-(2-furyl)-N-{[5-(4-nitrophenyl)-2-furyl]methylene}imidazo[1,2-a]pyridin-3-amine](/img/structure/B414404.png)
![2-(5-phenyl-2H-tetraazol-2-yl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B414405.png)
![2-[(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B414406.png)
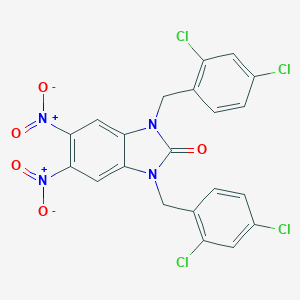
![4-[(5-{4-Nitrophenyl}-2-furyl)carbothioyl]morpholine](/img/structure/B414409.png)
